molecular formula C12H10N4O5 B11074175 N-(1,3-benzodioxol-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11074175
M. Wt: 290.23 g/mol
InChI Key: UACRITKPTJGTDI-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Nitration of Pyrazole: The pyrazole ring can be nitrated using a mixture of nitric acid and sulfuric acid under controlled conditions.

    Coupling Reaction: The benzodioxole and nitropyrazole intermediates are then coupled using acylation reactions to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the benzodioxole ring can interact with enzymes or receptors. These interactions can modulate biological pathways and result in various effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-13-BENZODIOXOL-5-YL)-2-(4-AMINO-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-(2H-13-BENZODIOXOL-5-YL)-2-(4-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Contains a methyl group on the pyrazole ring.

Uniqueness

N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both a benzodioxole ring and a nitropyrazole moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H10N4O5/c17-12(6-15-5-9(4-13-15)16(18)19)14-8-1-2-10-11(3-8)21-7-20-10/h1-5H,6-7H2,(H,14,17)

InChI Key

UACRITKPTJGTDI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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